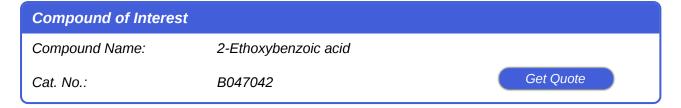


An In-depth Technical Guide to 2-Ethoxybenzoic Acid: Physicochemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethoxybenzoic acid**, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and for its chemical synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Physicochemical Data of 2-Ethoxybenzoic Acid

Quantitative data for **2-Ethoxybenzoic acid** (CAS No: 134-11-2) are summarized in the table below for ease of reference and comparison.

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Experimental Protocols

The following sections detail the methodologies for determining the melting and boiling points of **2-Ethoxybenzoic acid**, as well as a common synthesis protocol.

Determination of Melting Point

The melting point of **2-Ethoxybenzoic acid** can be determined using a standard capillary melting point apparatus.[6][7][8][9][10]

Materials:

- · 2-Ethoxybenzoic acid sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle or spatula

Procedure:

- Ensure the **2-Ethoxybenzoic acid** sample is dry and finely powdered. If necessary, crush the solid using a mortar and pestle or a spatula.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][11]
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 19.3-19.5°C.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).



- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.

Determination of Boiling Point (at Reduced Pressure)

The boiling point of **2-Ethoxybenzoic acid** is reported at a reduced pressure of 15 mmHg. A vacuum distillation setup is required for this determination.

Materials:

- 2-Ethoxybenzoic acid sample
- Distillation flask
- Condenser
- · Receiving flask
- Thermometer
- Heating mantle
- Vacuum pump and manometer
- Boiling chips

Procedure:

- Place a small quantity of 2-Ethoxybenzoic acid and a few boiling chips into the distillation flask.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation flask.
- Connect the apparatus to a vacuum pump and carefully reduce the pressure inside the system to 15 mmHg, as measured by the manometer.



- Begin heating the distillation flask gently with the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
- The constant temperature at which the liquid distills is the boiling point at that pressure. Record this temperature.

Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid

A common method for synthesizing **2-Ethoxybenzoic acid** involves the Williamson ether synthesis, starting from salicylic acid or its esters.[5][12] The following protocol is a representative example.

Materials:

- Salicylic acid
- Ethyl iodide or diethyl sulfate
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- A suitable solvent (e.g., ethanol, acetone)
- Hydrochloric acid (for acidification)
- Dichloromethane or other suitable organic solvent for extraction
- Magnesium sulfate (for drying)

Procedure:

- In a reaction vessel, dissolve salicylic acid in a suitable solvent.
- Add a base to deprotonate the phenolic hydroxyl group of the salicylic acid, forming the corresponding phenoxide.
- Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture.

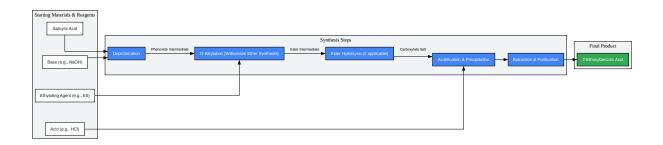


- Heat the mixture under reflux for several hours to allow the O-alkylation to proceed. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- If the product is an ester, perform a hydrolysis step by adding a solution of sodium hydroxide and heating the mixture to convert the ester to the carboxylic acid.[5][12]
- Cool the reaction mixture and acidify it with hydrochloric acid to a pH of approximately 1.5-2 to precipitate the 2-Ethoxybenzoic acid.[12]
- Extract the product into an organic solvent such as dichloromethane.[12]
- Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to obtain the crude 2-Ethoxybenzoic acid, which can be further purified by recrystallization or column chromatography.[12]

Logical Relationships in Synthesis

The synthesis of **2-Ethoxybenzoic acid** from salicylic acid involves a clear logical progression of chemical transformations. This workflow is visualized in the following diagram.





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Caption: Synthesis workflow for **2-Ethoxybenzoic acid**.

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